molecular formula C16H26N4O2S B6450581 tert-butyl 4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate CAS No. 2549023-53-0

tert-butyl 4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate

Cat. No. B6450581
CAS RN: 2549023-53-0
M. Wt: 338.5 g/mol
InChI Key: PSAVWLTZHVUFGN-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other organic compounds. It has a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a methylsulfanyl group, which could potentially contribute to the compound’s reactivity and biological activity.


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves the reaction of a suitable piperazine derivative with a pyrimidine derivative. Piperazine rings can be formed through several methods, including the reaction of diethanolamine and ethylene chlorohydrin .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a piperazine ring substituted with a tert-butyl carboxylate group and a pyrimidine ring. The pyrimidine ring is further substituted with methylsulfanyl and methyl groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrimidine ring and the piperazine ring. The pyrimidine ring, being aromatic, is relatively stable but can participate in electrophilic substitution reactions. The piperazine ring can potentially undergo reactions at the nitrogen atoms .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Piperazine derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiparasitic effects .

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. Given the wide range of activities associated with piperazine derivatives, it could be of interest in the development of new pharmaceuticals or other biologically active compounds .

properties

IUPAC Name

tert-butyl 4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2S/c1-11-12(2)17-14(23-6)18-13(11)19-7-9-20(10-8-19)15(21)22-16(3,4)5/h7-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAVWLTZHVUFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C(=O)OC(C)(C)C)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate

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